
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate involves multiple steps. The starting materials typically include benzyl alcohol, 3-methoxy-3-oxopropyl bromide, and 3,5-dimethylpyrrole-2-carboxylic acid. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The final product is obtained through esterification and purification processes .
Análisis De Reacciones Químicas
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Benzyl 4-(3-methoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate: This compound has a similar structure but lacks the dimethyl groups, which can affect its chemical and biological properties.
Benzyl 5-formyl-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrole-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H21NO4 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-12-15(9-10-16(20)22-3)13(2)19-17(12)18(21)23-11-14-7-5-4-6-8-14/h4-8,19H,9-11H2,1-3H3/i19+1 |
Clave InChI |
KCXNIAMRWFWMOX-QHPTYGIKSA-N |
SMILES isomérico |
CC1=C([15NH]C(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


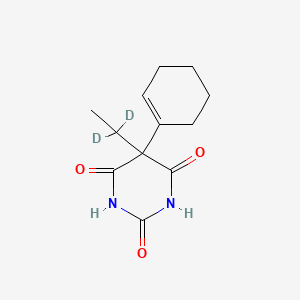


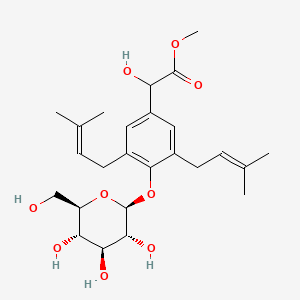

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
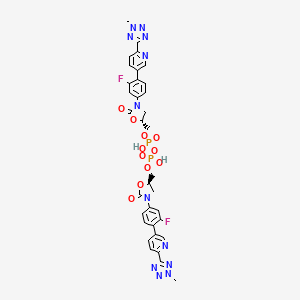

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
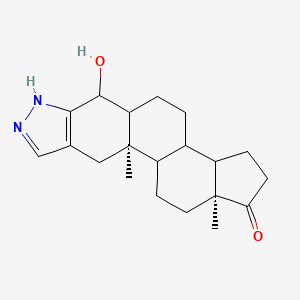
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
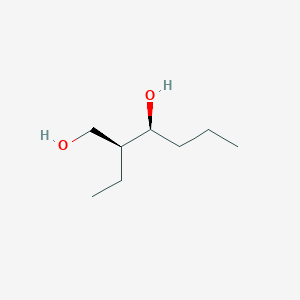
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
